4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine
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Overview
Description
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is a synthetic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms, linked to an oxolane ring through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3,5-dichloro-2,4,6-trifluoropyridine, is treated with sodium methoxide to yield the intermediate 3-chloro-5-fluoro-2-methoxypyridine.
Ether Formation: The intermediate is then reacted with N,N-dimethyloxolan-3-amine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, amines, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
Scientific Research Applications
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its fungicidal and herbicidal properties.
Material Science: It is investigated for its potential use in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-chloro-3-fluoropyridin-2-yl)oxy]benzonitrile
- 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)pyridine
Uniqueness
4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxolane moiety. This unique structure imparts distinct chemical properties and biological activities compared to similar compounds .
Properties
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)oxy-N,N-dimethyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O2/c1-15(2)9-5-16-6-10(9)17-11-8(13)3-7(12)4-14-11/h3-4,9-10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQLQCUGDVABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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